molecular formula C9H17NO2 B3189220 trans-(4-Aminomethylcyclohexyl)acetic acid CAS No. 2951-93-1

trans-(4-Aminomethylcyclohexyl)acetic acid

Cat. No. B3189220
CAS RN: 2951-93-1
M. Wt: 171.24 g/mol
InChI Key: OILYAPVNRYNPRT-UHFFFAOYSA-N
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Description

Trans-(4-Aminomethylcyclohexyl)acetic acid is a chemical compound with the molecular formula C9H17NO2 . It is used for research and development purposes . It is not intended for medicinal or household use .


Synthesis Analysis

The synthesis of trans-(4-Aminomethylcyclohexyl)acetic acid involves a process where 4-nitrophenyl acetic acid is hydrogenated in a protic solvent at a temperature between 40-50°C in the presence of Pd/C under 0.1-0.6 bar overpressure . The 4-aminophenyl acetic acid obtained in situ is further hydrogenated at a temperature between 50-60°C under 1-4 bar overpressures . The 4-aminocyclohexyl acetic acid obtained is then heated to reflux for 1-3 hours in hydrochloric ethanol .


Molecular Structure Analysis

The molecular structure of trans-(4-Aminomethylcyclohexyl)acetic acid is represented by the InChI code: 1S/C9H17NO2.ClH/c10-6-8-3-1-7 (2-4-8)5-9 (11)12;/h7-8H,1-6,10H2, (H,11,12);1H/t7-,8-; .


Physical And Chemical Properties Analysis

Trans-(4-Aminomethylcyclohexyl)acetic acid has a molecular weight of 171.24 . It is a white to yellow solid at room temperature . The storage temperature is recommended to be 2-8°C .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it is recommended to avoid letting the chemical enter drains and to collect and arrange disposal in suitable and closed containers .

properties

IUPAC Name

2-[4-(aminomethyl)cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h7-8H,1-6,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILYAPVNRYNPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901271633
Record name cis-4-(Aminomethyl)cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2951-94-2
Record name cis-4-(Aminomethyl)cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The p-aminophenylacetic acid described in Example 1 is converted into p-cyanophenylacetic acid by diazotisation in the manner described in J. Chem. Soc., 1941, 745, the yield being 47% of theory; m.p. 138°-141° C. It is then hydrogenated in the presence of platinum catalyst in hydrochloric acid solution to give 4-aminomethylcyclohexylacetic acid; yield 63% of theory; m.p. 120-123° C. (decomp.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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